N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a pyridinyl-ethylamine group via a carboxamide bridge. The pyridinyl-ethylamine substituent introduces nitrogen-rich functionality, which can enhance solubility and enable interactions with biological targets or coordination sites in metal complexes.
Synthesis of such compounds typically involves coupling reactions between carboxylic acid derivatives (e.g., ethyl benzo[c][1,2,5]thiadiazole-5-carboxylate) and amines under classic coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as demonstrated in related carboxamide syntheses .
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-14(16-8-5-10-3-6-15-7-4-10)11-1-2-12-13(9-11)18-20-17-12/h1-4,6-7,9H,5,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDUJTRKAPQELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been researched for use in photovoltaics or as fluorescent sensors.
Mode of Action
Btz-based compounds have been studied for their potential as visible-light organophotocatalysts. These compounds can interact with their targets by accepting electrons, which is a key characteristic of their optoelectronic and photophysical properties.
Biochemical Pathways
Btz-based compounds have been used in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes. This suggests that these compounds may interact with biochemical pathways related to these processes.
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes, suggesting that they may have effects at the molecular and cellular level.
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry, suggesting that light could be an important environmental factor influencing the action of this compound.
Biological Activity
N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 284.34 g/mol. Its structure features a thiadiazole ring fused with a benzo moiety and a pyridine substituent, which is crucial for its biological activity.
Anticancer Activity
Overview of Anticancer Properties
Thiadiazole derivatives, including this compound, have been reported to exhibit a broad spectrum of anticancer activities. These compounds interact with various molecular targets involved in cancer progression.
Mechanisms of Action
- Inhibition of Tumor Growth : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and caspases .
- Cell Cycle Arrest : Research suggests that this compound may cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating .
- Targeting Specific Pathways : The presence of the thiadiazole ring is linked to enhanced interaction with cellular targets involved in tumorigenesis. For instance, it has been shown to inhibit certain kinases that are critical for cancer cell survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Modification | Impact on Activity |
|---|---|---|
| Pyridine Substituent | Varying position or type | Alters binding affinity to targets |
| Thiadiazole Ring | Substituents at different positions | Affects cytotoxicity levels |
| Carboxamide Group | Modification of the amide nitrogen | Influences solubility and permeability |
Studies have indicated that modifications to the pyridine ring can enhance anticancer activity by improving interactions with target proteins involved in apoptosis and cell cycle regulation .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with IC50 values ranging from 10–30 µM across different types of cancers including breast and prostate cancer .
- In Vivo Efficacy : In animal models, this compound was able to reduce tumor size significantly compared to control groups. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis within tumors .
- Comparative Analysis : When compared with other thiadiazole derivatives, this compound showed superior efficacy against certain resistant cancer cell lines, indicating its potential as a lead compound for further development .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzo[c][1,2,5]thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, making them candidates for developing new antibacterial agents . The mechanism of action is thought to involve the inhibition of bacterial capsule biogenesis, which is crucial for bacterial virulence and survival .
Anticancer Properties
Research has indicated that thiadiazole-containing compounds can act as potential anticancer agents. For example, derivatives similar to N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been tested against human cancer cell lines such as HepG2 and MDA-MB-231. These studies revealed promising cytotoxic effects, with some compounds exhibiting lower IC50 values than established chemotherapeutic agents . The structural features of these compounds facilitate interactions with specific cellular targets involved in cancer progression.
Materials Science
Organic Electronics
The unique electronic properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable for applications in organic electronics. They can be incorporated into the design of organic semiconductors and photovoltaic devices due to their favorable charge transport characteristics and stability under operational conditions . Research has shown that these compounds can enhance the efficiency of organic solar cells by improving charge separation and transport.
Luminescent Materials
Compounds based on benzo[c][1,2,5]thiadiazole have been investigated for their luminescent properties. These materials are being explored for use in light-emitting diodes (LEDs) and other optoelectronic applications due to their high emission intensity and quantum efficiency . The ability to tune their photophysical properties through structural modifications allows for the development of customized materials for specific applications.
Environmental Applications
Pollutant Detection
this compound and its derivatives have potential applications in environmental monitoring. Their ability to form complexes with heavy metals can be exploited for the detection and removal of pollutants from water sources. Studies have indicated that these compounds can selectively bind to metal ions, facilitating their extraction from contaminated environments .
Case Studies
Chemical Reactions Analysis
Chemical Reactions Involving N-(2-(pyridin-4-yl)ethyl)benzo[c] thiadiazole-5-carboxamide
This compound undergoes various chemical reactions that can modify its structure and properties:
Oxidation Reactions
The thiadiazole ring can be oxidized to yield sulfoxides or sulfones. Common reagents include:
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Hydrogen peroxide
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m-Chloroperbenzoic acid (m-CPBA)
Reduction Reactions
Reduction reactions can alter the amide or thiadiazole functionalities. Typical reducing agents are:
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Lithium aluminum hydride (LiAlH4)
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Sodium borohydride (NaBH4)
Substitution Reactions
Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiadiazole rings:
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Electrophilic Substitution: Utilizes halogenating agents like N-bromosuccinimide (NBS).
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Nucleophilic Substitution: Strong bases like sodium hydride (NaH) are employed.
Table 2: Types of Chemical Reactions and Conditions
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-CPBA |
| Reduction | Modified amides | LiAlH4, NaBH4 |
| Electrophilic Substitution | Substituted thiadiazoles | NBS |
| Nucleophilic Substitution | Substituted pyridines | NaH |
Biological Activity and Implications
Research indicates that compounds similar to N-(2-(pyridin-4-yl)ethyl)benzo[c] thiadiazole-5-carboxamide exhibit significant biological activities, particularly in anticancer research. The mechanisms often involve apoptosis induction in cancer cells through modulation of cellular pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a broader class of benzo[c][1,2,5]thiadiazole-5-carboxamides, where structural diversity arises from modifications to the amine side chain. Key analogs include:
Key Observations :
- Electronic Effects : The benzo[c][1,2,5]thiadiazole core’s electron deficiency is consistent across analogs, but substituents like trifluoromethyl (CF₃) or thiophenyl groups modulate electronic properties, affecting charge transport in materials or binding affinity in biological systems .
- Solubility and Bioavailability : Polar groups (e.g., oxopyrrolidine in ) improve aqueous solubility, whereas lipophilic substituents (e.g., cyclopropyl in ) may enhance membrane permeability.
- Steric Considerations : Bulky substituents (e.g., pyrazolyl groups in ) could influence conformational flexibility and interaction with biological targets or solid-state packing in materials.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how can purity be validated?
The synthesis typically involves coupling a benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivative with a pyridin-4-yl ethylamine moiety. A multi-step procedure (e.g., Scheme 1 in ) may include:
- Step 1 : Activation of the carboxylic acid using coupling agents like EDC/HOBt.
- Step 2 : Amide bond formation with 2-(pyridin-4-yl)ethylamine under inert conditions.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization.
- Validation : Use 1H/13C NMR to confirm regiochemistry (e.g., pyridinyl protons at δ 8.5–7.5 ppm) and HPLC-MS (≥95% purity). Compare experimental vs. calculated elemental analysis (C, H, N, S) for consistency .
Q. How can spectroscopic techniques differentiate this compound from structurally similar thiadiazole derivatives?
- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~1400–1450 cm⁻¹).
- NMR : Pyridinyl protons (δ 8.5–7.5 ppm) and ethylenic CH₂ groups (δ 3.5–4.0 ppm) distinguish the side chain. Benzo[c][1,2,5]thiadiazole protons appear as distinct aromatic multiplets (δ 7.8–8.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₄H₁₁N₄OS₂: 331.0421) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using broth microdilution ().
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values.
- Antioxidant Potential : DPPH radical scavenging assay (absorbance at 517 nm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what solvent systems minimize side reactions?
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Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
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Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane/THF. DMF may enhance solubility but risk carboxamide degradation at >80°C.
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Temperature Control : Maintain reactions at 50–60°C to prevent thiadiazole ring decomposition.
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Yield Data :
Solvent Catalyst Yield (%) Purity (%) DMF EDC/HOBt 72 95 DCM DCC 65 92 (Adapted from )
Q. What strategies resolve contradictions in biological activity data across studies?
- pH-Dependent Activity : notes antimicrobial activity varies with pH (e.g., enhanced at pH 5.5 vs. 7.4). Validate assays under standardized pH conditions.
- Structural Analogues : Compare with methyl/fluoro-substituted derivatives (e.g., ) to isolate electronic vs. steric effects.
- Statistical Analysis : Use ANOVA to assess batch-to-batch variability in MIC values .
Q. How does X-ray crystallography inform structure-activity relationships (SAR) for this compound?
- Crystal Packing : highlights hydrogen bonding between the amide NH and thiadiazole N atoms, stabilizing the planar conformation.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridinyl ring to enhance π-π stacking with target enzymes.
- Docking Studies : Align crystallographic data with molecular docking (e.g., Autodock Vina) to predict binding modes in kinase inhibitors .
Q. What computational methods predict metabolic stability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
